molecular formula C18H15Cl2N5O2S B12703948 Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- CAS No. 117267-40-0

Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-

Cat. No.: B12703948
CAS No.: 117267-40-0
M. Wt: 436.3 g/mol
InChI Key: NTBANEMUBSKQOJ-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This compound, with its unique structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- typically involves multiple steps, including the formation of the triazolo-benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, sulfonamides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s activity.

    Substitution: Substitution reactions can replace one functional group with another, which may be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel derivatives, and exploration of its chemical properties.

    Biology: Its potential biological activity makes it a candidate for research into its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Given its structural similarity to other benzodiazepines, it may be investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.

    Industry: The compound may have applications in the development of new pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- likely involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it may enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used primarily for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its triazolo-benzodiazepine core and additional functional groups may result in different binding affinities, metabolic pathways, and therapeutic effects.

Properties

CAS No.

117267-40-0

Molecular Formula

C18H15Cl2N5O2S

Molecular Weight

436.3 g/mol

IUPAC Name

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]methanesulfonamide

InChI

InChI=1S/C18H15Cl2N5O2S/c1-28(26,27)22-10-17-24-23-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)25(16)17/h2-8,22H,9-10H2,1H3

InChI Key

NTBANEMUBSKQOJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

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